4-Amino-3-chloro-5-methylbenzonitrile
Overview
Description
4-Amino-3-chloro-5-methylbenzonitrile is a compound that can be synthesized through the aminocyanation of arynes, as demonstrated in the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups through the cleavage of inert N-CN bonds .
Synthesis Analysis
The synthesis of 4-Amino-3-chloro-5-methylbenzonitrile can be inferred from the general method of aminocyanation described in the literature. The process is efficient and enables the creation of synthetically useful bifunctional aminobenzonitriles. Post-synthetic functionalization of these aminocyanation products allows for the formation of diverse derivatives, including drug molecules like Ponstan and various fused heterocycles .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a buckled fused-ring system due to an ethylene linkage. The amino, cyano, and chlorophenyl substituents are overlapped, and the aromatic rings are twisted at various angles, which could imply similar structural characteristics for 4-Amino-3-chloro-5-methylbenzonitrile . Additionally, the amino N atom in 4-aminobenzonitrile has a pyramidal character, which might suggest a similar geometry for the amino group in 4-Amino-3-chloro-5-methylbenzonitrile .
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-3-chloro-5-methylbenzonitrile can be extrapolated from the behavior of similar compounds. For instance, the aminocyanation products can undergo various post-synthetic modifications to yield a range of important derivatives, indicating that 4-Amino-3-chloro-5-methylbenzonitrile could also participate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-chloro-5-methylbenzonitrile can be partially deduced from the properties of related compounds. For example, the IR photodissociation spectra of 4-aminobenzonitrile cation clusters with nonpolar ligands like Ar and N2 provide insights into the microsolvation process and the binding energies of different ligands. This information can be useful in understanding the solvation and intermolecular interactions of 4-Amino-3-chloro-5-methylbenzonitrile .
Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Rao et al. (2014) outlines a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which includes steps like protection, tetrazole formation, hydrolysis, chlorination, and amination (Rao, Gopal Rao, & Prasanna, 2014).
- Müller and Pfleiderer (1978) developed a bifunctional amidination reagent from 4-hydroxybenzonitrile, highlighting its incorporation into proteins and subsequent spectroscopic analysis (Müller & Pfleiderer, 1978).
- Heine et al. (1994) investigated the structure and crystal packing of 4-aminobenzonitriles, providing insights into their molecular geometry and bonding properties (Heine et al., 1994).
Pharmaceutical and Biological Applications
- Sondhi et al. (2005) synthesized pyrimidine derivatives from 3-aminobenzonitrile, examining their anti-inflammatory and analgesic activities, demonstrating the chemical's potential in drug development (Sondhi, Singh, Johar, & Kumar, 2005).
- Pilon et al. (2020) explored iron(II)-cyclopentadienyl compounds with 4-aminobenzonitrile, highlighting their significant activity against certain cancer cell lines, indicating its potential in cancer research (Pilon et al., 2020).
Industrial and Environmental Applications
- Verma et al. (2015) studied 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors, revealing their effectiveness in protecting metals, which is crucial for industrial applications (Verma et al., 2015).
- Another study by Verma et al. (2015) on a similar compound showed its role in inhibiting aluminum corrosion, further underscoring its industrial relevance (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-chloro-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTNVCCDQAOBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370667 | |
Record name | 4-amino-3-chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloro-5-methylbenzonitrile | |
CAS RN |
158296-69-6 | |
Record name | 4-amino-3-chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-chloro-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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